molecular formula C14H15Cl2N5O2S B3035620 (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide CAS No. 338394-93-7

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide

Cat. No. B3035620
CAS RN: 338394-93-7
M. Wt: 388.3 g/mol
InChI Key: GEWSSOYKRUZSHB-FMQZQXMHSA-N
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Description

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide is a useful research compound. Its molecular formula is C14H15Cl2N5O2S and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activities

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide and its derivatives have been extensively researched for their herbicidal activities. Luo et al. (2008) synthesized similar triazolinone derivatives and found significant herbicidal activities against broadleaf weeds in rice fields, highlighting the potential for agricultural applications (Luo et al., 2008). Liu et al. (2007) also synthesized similar compounds, which were effective as herbicides (Liu et al., 2007).

Antimicrobial and Antifungal Properties

A study by Helal et al. (2013) on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share structural similarities with (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide, showed significant antibacterial and antifungal activities. This suggests potential applications in combating microbial infections (Helal et al., 2013). Arnoldi et al. (2007) also synthesized similar compounds with fungicidal activity, further supporting the antimicrobial potential of these derivatives (Arnoldi et al., 2007).

Applications in Cancer Research

Tumosienė et al. (2020) investigated novel propanehydrazide derivatives for their antioxidant and anticancer activities. These derivatives, structurally related to (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide, showed promising results against specific cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).

Chemical Synthesis and Structural Characterization

The compound and its derivatives have been subjects of chemical synthesis and structural characterization studies. Yan Shuang-hu (2014) described the synthesis and structural characterization of a similar compound, providing insights into its chemical properties (Yan Shuang-hu, 2014).

Nanoparticle Delivery Systems in Agriculture

Compounds with structural similarities have been explored in the development of nanoparticle delivery systems for agricultural applications. Campos et al. (2015) studied solid lipid nanoparticles for the sustained release of fungicides, indicating the potential of using such delivery systems for (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide in agriculture (Campos et al., 2015).

properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O2S/c1-21-14(24-2)19-13(20-21)18-12(22)5-6-17-23-8-9-3-4-10(15)7-11(9)16/h3-4,6-7H,5,8H2,1-2H3,(H,18,20,22)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSSOYKRUZSHB-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=N1)NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 2
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(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 3
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(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 4
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(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Reactant of Route 6
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide

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